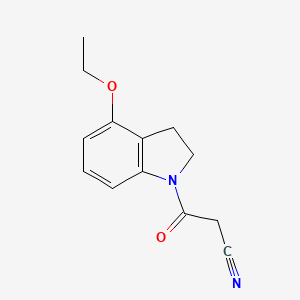
2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)acetic acid
説明
Cyclopropylacetic acid is a type of organic compound that contains a cyclopropyl group . It’s often used in organic synthesis . Another related compound is Methylene cyclopropyl acetic acid (MCPA), which is found in lychee seeds and is a toxic metabolite in mammalian digestion after eating hypoglycin, present in the unripe ackee fruit .
Synthesis Analysis
Cyclopropylacetic acid can be synthesized through various methods. One such method involves the protodeboronation of pinacol boronic esters . Another method involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as molecular dynamics and density functional calculations .Chemical Reactions Analysis
The chemical reactions involving cyclopropylacetic acid can be complex. For example, in the Suzuki–Miyaura coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. For example, the density, boiling point, and melting point of acetic acid can be determined experimentally .科学的研究の応用
Acetic Acid Derivatives in Scientific ResearchAcetic acid derivatives, including various hydroxy acids and related compounds, play significant roles in scientific research, spanning from biotechnology to material science. The following paragraphs highlight general applications and research areas where similar compounds are studied, which could shed light on potential avenues for the research of "2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)acetic acid."
Biotechnological Applications
Lactic acid, a well-known hydroxycarboxylic acid, illustrates the biotechnological potential of acetic acid derivatives. Lactic acid is primarily produced via the fermentation of sugars present in biomass. Beyond its use in synthesizing biodegradable polymers, lactic acid serves as a precursor for various chemicals through both chemical and biotechnological routes. These include the production of pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester, highlighting the versatility of acetic acid derivatives in green chemistry and sustainable material production (Gao, Ma, & Xu, 2011).
Environmental and Industrial Applications
Organic acids, such as formic, acetic, citric, and lactic acids, demonstrate utility in environmental and industrial contexts, particularly in acidizing operations for carbonate and sandstone formations. These acids offer alternatives to more corrosive chemicals like hydrochloric acid, allowing for the removal of formation damage and dissolution of minerals in a less aggressive manner. Such applications underscore the importance of acetic acid derivatives in enhancing oil and gas recovery processes while minimizing environmental impact (Alhamad, Alrashed, & Munif, 2020).
Antioxidant and Health-Related Research
Hydroxycinnamic acids, including p-coumaric acid and its conjugates, are explored for their antioxidant properties and potential health benefits. These compounds, found in various dietary sources, have been linked to a range of biological activities such as anti-cancer, antimicrobial, and anti-inflammatory effects. Research in this area highlights the potential of acetic acid derivatives in contributing to health-promoting dietary supplements and pharmaceuticals (Pei, Ou, Huang, & Ou, 2016).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c13-10-3-4-12(7-11(14)15)6-9(10)5-8-1-2-8/h8-10,13H,1-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGDOKXEDUYELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2CN(CCC2O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1477176.png)
![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-amine](/img/structure/B1477178.png)
![2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1477180.png)
![3-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B1477181.png)
![2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)butanoic acid](/img/structure/B1477183.png)
![5-(2-aminoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477185.png)
![5-(3-aminopropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477187.png)
![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine](/img/structure/B1477189.png)
![9-(Piperidin-4-yl)-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B1477190.png)
![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1477192.png)
![3-Oxo-3-(6-oxa-2-azaspiro[4.5]decan-2-yl)propanenitrile](/img/structure/B1477195.png)
![6-(6-Oxa-2-azaspiro[4.5]decan-2-yl)pyridin-3-amine](/img/structure/B1477196.png)
![Piperidin-4-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B1477197.png)